N-(2-ethoxyethyl)-1,2,5-trimethylpiperidin-4-amine
Description
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-1,2,5-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C12H26N2O/c1-5-15-7-6-13-12-8-11(3)14(4)9-10(12)2/h10-13H,5-9H2,1-4H3 |
InChI Key |
BOMXMNITEGNHQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1CC(N(CC1C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyethyl)-1,2,5-trimethylpiperidin-4-amine typically involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with appropriate reagents under controlled conditions. One common method involves the use of propargyl alcohol in the presence of a catalyst to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)-1,2,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethoxyethyl)-1,2,5-trimethylpiperidin-4-amine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)-1,2,5-trimethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine derivatives share a common core but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a comparison with structurally related compounds from the evidence and literature:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioavailability: The 2-ethoxyethyl group in the target compound introduces an ether linkage, which may enhance aqueous solubility compared to purely alkyl or aryl substituents (e.g., N-cycloheptyl or N-(3-chlorophenyl) analogs) .
Pharmacological Implications :
- Compounds like Example 13 and 14 from the patent demonstrate that bulky substituents (e.g., isopropylcyclopentyl) can confer selectivity for enzymes or receptors, though this may reduce CNS penetration.
- In contrast, smaller substituents (e.g., 2-ethoxyethyl) in the target compound may favor CNS activity due to reduced steric hindrance.
Synthetic Accessibility :
- The target compound’s synthesis likely follows standard reductive amination or alkylation protocols, similar to Example 14’s hydrogenation step .
- Chlorophenyl or cycloheptyl analogs (from ) require specialized coupling reagents or protecting group strategies, increasing synthetic complexity .
Research Findings and Data Gaps
- Patent examples (1, 13–14) focus on structurally distinct piperidine derivatives with complex substituents .
- Hypothetical Activity: Based on piperidine SAR (structure-activity relationship) studies, the target compound may exhibit affinity for sigma receptors or monoamine transporters, but experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
